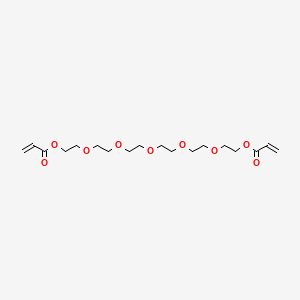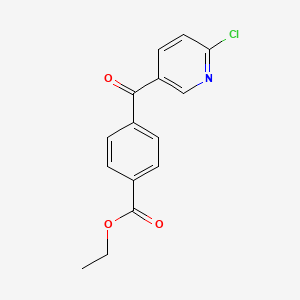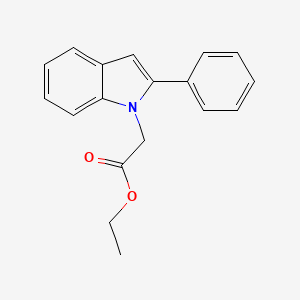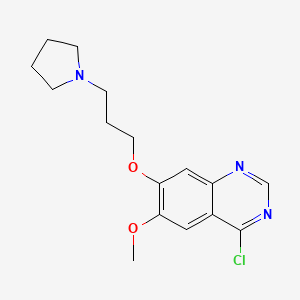
5-Carboxypentyl disulfide
Descripción general
Descripción
5-Carboxypentyl disulfide is an organic compound with the molecular formula C12H22O4S2. It is characterized by the presence of a disulfide bond (S-S) and a carboxyl group (COOH) attached to a pentyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Carboxypentyl disulfide can be synthesized through the reaction of thiols with appropriate carboxylate group donors. One common method involves the use of 6-chlorohexanoic acid as a carboxylate group donor, which reacts with thiols to form the desired disulfide compound. The reaction typically occurs under mild conditions, often at room temperature, and may require the presence of a catalyst or activating agent to facilitate the formation of the disulfide bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as those described for laboratory synthesis. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Carboxypentyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the carboxyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Carboxypentyl disulfide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Carboxypentyl disulfide involves its ability to undergo redox reactions, particularly the interconversion between its reduced (thiol) and oxidized (disulfide) forms. This redox activity allows it to interact with various molecular targets, including proteins and enzymes, by forming or breaking disulfide bonds. These interactions can modulate the activity of target molecules and influence cellular pathways involved in redox regulation and signaling .
Comparación Con Compuestos Similares
Similar Compounds
Thiols: Compounds containing a single sulfur atom bonded to a hydrogen atom (e.g., cysteine).
Sulfides: Compounds containing a sulfur atom bonded to two carbon atoms (e.g., dimethyl sulfide).
Sulfoxides: Compounds containing a sulfur atom bonded to an oxygen atom and two carbon atoms (e.g., dimethyl sulfoxide).
Sulfones: Compounds containing a sulfur atom bonded to two oxygen atoms and two carbon atoms (e.g., sulfolane)
Uniqueness
5-Carboxypentyl disulfide is unique due to the presence of both a disulfide bond and a carboxyl group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in redox reactions and form stable disulfide bonds makes it particularly valuable in biological and chemical research .
Propiedades
IUPAC Name |
6-(5-carboxypentyldisulfanyl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4S2/c13-11(14)7-3-1-5-9-17-18-10-6-2-4-8-12(15)16/h1-10H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJDBRJEFFQGHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCSSCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451883 | |
| Record name | 6,6'-Disulfanediyldihexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92038-67-0 | |
| Record name | 6,6'-Disulfanediyldihexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















